Bentiamine

Vue d'ensemble

Description

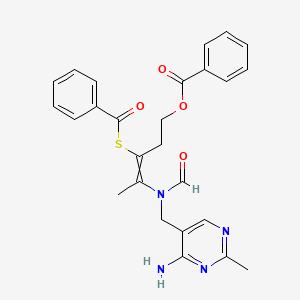

Benfotiamine (rINN, or S-benzoylthiamine O-monophosphate) is a synthetic, fat-soluble, S-acyl derivative of thiamine (vitamin B1) that is approved in some countries as a medication or dietary supplement to treat diabetic sensorimotor polyneuropathy .

Synthesis Analysis

Benfotiamine is synthesized using a thiamine nitrate solution, phosphoric acid, benzoyl chloride, and phosphorus trichloride as raw materials . The synthetic route involves several steps, including the production of a pyrophosphoric acid solution and hydrogen chloride gas, which are then used to produce a thiamine hydrochloride solution . This solution is reacted with the pyrophosphoric acid to obtain a monophosphothiamine crude product, which is then dissolved, mixed with benzoyl chloride, and filtered to obtain benfotiamine crystals .

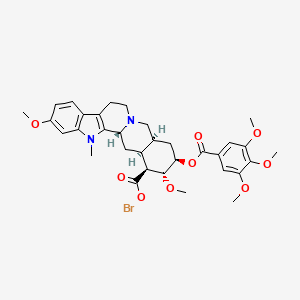

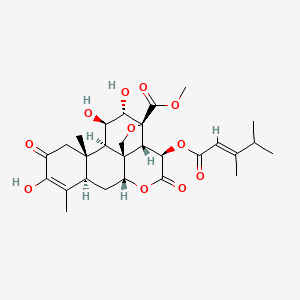

Molecular Structure Analysis

Benfotiamine has a different structure than thiamine and can have different effects on the body . It is more bioavailable and has higher tissue penetration than thiamine .

Chemical Reactions Analysis

Benfotiamine is converted to thiamine in the body, playing a crucial role in energy metabolism and overall health . It is essential for the conversion of carbohydrates into energy in the body . Studies have shown its antioxidant and anti-inflammatory potential in activated immune and glial cells .

Physical And Chemical Properties Analysis

Benfotiamine has a molecular formula of C26H26N4O4S and a molecular weight of 490.6 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 718.2±60.0 °C at 760 mmHg, and a flash point of 388.1±32.9 °C .

Applications De Recherche Scientifique

Neuroprotective Agent

Bentiamine has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It has shown potential in decreasing oxidative stress and inflammation in cell lines associated with these diseases .

Antioxidant Properties

Research indicates that Bentiamine possesses powerful antioxidant properties, which could be beneficial in various therapeutic applications, especially those involving oxidative stress .

Anti-inflammatory Uses

Similar to its antioxidant capabilities, Bentiamine also exhibits anti-inflammatory effects, which can be leveraged in treating conditions characterized by inflammation .

Food Additive

As a lipophilic derivative of vitamin B1 (thiamine), Bentiamine serves as a food additive that can be rapidly absorbed and converted to thiamine in the body .

Potential COVID-19 Therapeutic

In silico studies suggest that Bentiamine could act as a potential inhibitor against the viral Mpro enzyme and S-RBD spike protein of COVID-19, warranting further investigation .

Diabetes Complications Prevention

Bentiamine has been associated with the prevention of diabetic complications, likely due to its ability to increase tissue levels of thiamine diphosphate and enhance transketolase activity .

Mécanisme D'action

Target of Action

Bentiamine primarily targets the thiamine-dependent processes that are critical in glucose metabolism . It is thought to be useful in the management of diabetic neuropathy . It increases tissue levels of thiamine diphosphate, thereby enhancing transketolase activity .

Mode of Action

Bentiamine acts by modulating the advanced glycation end products (AGEs) . It can also act through non-AGE dependent pathways . It is more easily absorbed by the body, and oral administration results in higher thiamine and ThDP blood levels in animals than an equivalent dose of thiamine .

Biochemical Pathways

Bentiamine affects the biochemical pathways involved in glucose metabolism. The enhanced transketolase activity induced by Bentiamine is found to be beneficial in experimental diabetic neuropathy . It diverts high levels of hexose and triose phosphates into the pentose phosphate pathway, resulting in decreased tissue AGEs .

Pharmacokinetics

Bentiamine is practically insoluble in water, organic solvents, or oil . It is solubilized in 200 mM hydroxypropyl-β-cyclodextrin for administration . After oral administration, thiamine levels rapidly increase in blood and liver to reach a maximum after one or two hours . No significant increase is observed in the brain . This suggests that Bentiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases .

Result of Action

Bentiamine strongly increases thiamine levels in blood and liver, but it has no significant effect in the brain . This explains why beneficial effects of Bentiamine have only been observed in peripheral tissues . In a mouse model of Alzheimer’s disease, Bentiamine dose-dependently enhanced spatial memory and effectively reduced both amyloid plaque numbers and phosphorylated tau levels in cortical areas of the brain .

Action Environment

The action of Bentiamine is influenced by environmental factors such as the presence of intestinal alkaline phosphatases, which are necessary for its absorption . The beneficial effects of Bentiamine are more pronounced in peripheral tissues, suggesting that its action, efficacy, and stability may be influenced by the specific environment of these tissues .

Safety and Hazards

Orientations Futures

Benfotiamine has shown promise in preventing the symptoms associated with various infectious diseases such as HIV and COVID-19 . It also improves complications observed in type 2 diabetes and has beneficial effects in mouse models of neurodegenerative disease . A phase 2 clinical trial of benfotiamine in treatment-resistant patients with major depressive disorder is underway .

Propriétés

IUPAC Name |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUFRDUYTYIHV-NKFKGCMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043827 | |

| Record name | O,S-Dibenzoyl thiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299-88-7 | |

| Record name | Bentiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,S-Dibenzoyl thiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PUY50JWLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)